(3,3,4,4,4-Pentafluorobutyl)hydrazine
Description
Properties
Molecular Formula |
C4H7F5N2 |
|---|---|
Molecular Weight |
178.10 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutylhydrazine |
InChI |
InChI=1S/C4H7F5N2/c5-3(6,1-2-11-10)4(7,8)9/h11H,1-2,10H2 |
InChI Key |
NZFSAMWZJGGVHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,4-Pentafluorobutyl)hydrazine typically involves the reaction of hydrazine with a fluorinated alkyl halide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. For example, the reaction between hydrazine and 3,3,4,4,4-pentafluorobutyl bromide in the presence of a base such as sodium hydroxide can yield (3,3,4,4,4-Pentafluorobutyl)hydrazine .
Industrial Production Methods
Industrial production methods for (3,3,4,4,4-Pentafluorobutyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,4-Pentafluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (3,3,4,4,4-Pentafluorobutyl)hydrazine include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of (3,3,4,4,4-Pentafluorobutyl)hydrazine depend on the specific reaction conditions and reagents used. For example, oxidation can yield fluorinated oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Scientific Research Applications
(3,3,4,4,4-Pentafluorobutyl)hydrazine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive hydrazine group.
Mechanism of Action
The mechanism of action of (3,3,4,4,4-Pentafluorobutyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorinated alkyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- Fluorine Impact : The pentafluorobutyl and pentafluorophenyl groups confer distinct electronic and steric effects. For example, the CF3 group in N-hexadecyl derivatives enhances lipophilicity, while perfluorinated chains (e.g., pentafluorobutyl) reduce polar surface area, affecting solubility .
- Thermal Stability: Fluorinated hydrazines generally exhibit higher thermal stability than non-fluorinated analogs. For instance, Pentafluorophenylhydrazine decomposes above 200°C, whereas non-fluorinated hydrazines (e.g., phenylhydrazine) decompose below 150°C .
Key Research Findings
Synthetic Routes: Hydrazine derivatives are typically synthesized via nucleophilic substitution (e.g., hydrazine reacting with alkyl halides) or condensation with carbonyl compounds. For example, phenylhydrazine reacts with enones in acetic acid to form pyrazolines .
Spectroscopic Characterization : Fluorinated hydrazines display distinct ¹⁹F NMR shifts (e.g., -138 to -162 ppm for pentafluorophenylhydrazine) and IR C-F stretches (1100–1250 cm⁻¹), aiding structural confirmation .
Material Science Applications : Fluorinated hydrazines are precursors for high-performance polymers and surfactants. For instance, 2-(perfluorobutyl)ethyl acrylate (CAS 52591-27-2) is used in water-repellent coatings .
Biological Activity
(3,3,4,4,4-Pentafluorobutyl)hydrazine is a fluorinated hydrazine derivative that has garnered attention for its potential biological activities. This compound features a unique pentafluorobutyl group, which significantly influences its chemical properties and biological interactions.
Chemical Structure
The chemical structure of (3,3,4,4,4-Pentafluorobutyl)hydrazine can be represented as:
This structure includes a hydrazine moiety () attached to a pentafluorobutyl group, which is characterized by five fluorine atoms substituting the hydrogen atoms on the butyl chain. The presence of fluorine enhances lipophilicity and alters the reactivity of the molecule.
Antimicrobial Activity
Research indicates that hydrazine derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that various hydrazide–hydrazone derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from hydrazines demonstrated zones of inhibition comparable to standard antibiotics such as ampicillin .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8 | S. aureus | 21 |
| 10 | E. coli | 21 |
| Control | Ampicillin | 20-24 |
The effectiveness of (3,3,4,4,4-Pentafluorobutyl)hydrazine in this context remains to be explicitly determined; however, its structural similarities suggest it may exhibit comparable antimicrobial properties.
Anticancer Activity
Hydrazines have also been studied for their anticancer potential. A related compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated significant inhibitory effects on cell proliferation with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.05 |
| A549 | 0.98 |
These results suggest that the incorporation of fluorinated groups may enhance the anticancer activity of hydrazines by improving their interaction with cellular targets.
The biological activity of (3,3,4,4,4-Pentafluorobutyl)hydrazine is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many hydrazines induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Some studies have shown that hydrazines can induce cell cycle arrest at specific phases.
Study on Antibacterial Activity
In a study assessing various hydrazine derivatives' antibacterial properties against E. coli and S. aureus, compounds were synthesized and tested for their efficacy. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics . This suggests that further exploration into fluorinated hydrazines like (3,3,4,4,4-Pentafluorobutyl)hydrazine could yield promising candidates for developing new antimicrobial agents.
Study on Anticancer Activity
A detailed investigation into the anticancer properties of related hydrazines revealed their potential in targeting specific cancer pathways. Compounds similar to (3,3,4,4,4-Pentafluorobutyl)hydrazine were shown to inhibit tumor growth significantly in vitro and in vivo models . This highlights the need for further research into the specific effects of this compound on various cancer cell lines.
Q & A
Q. What synthetic methodologies are applicable for (3,3,4,4,4-Pentafluorobutyl)hydrazine, and how are reaction conditions optimized?
A two-step approach is commonly employed for fluorinated hydrazines: (1) nucleophilic substitution to attach the pentafluorobutyl group to a hydrazine precursor, followed by (2) purification via column chromatography. Critical parameters include temperature control (0–5°C for exothermic steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios (1.2:1 hydrazine to fluorinated precursor) to minimize byproducts. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for structural confirmation of (3,3,4,4,4-Pentafluorobutyl)hydrazine?
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying fluorocarbon connectivity and hydrazine proton environments. High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion integrity, while IR spectroscopy identifies N–H stretches (3100–3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹). X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by fluorine substitution .
Q. How can researchers assess the compound’s stability under laboratory conditions?
Accelerated stability testing via thermogravimetric analysis (TGA; 5°C/min heating rate under N₂) determines decomposition onset temperatures. Complementary differential scanning calorimetry (DSC) detects phase transitions, and Karl Fischer titration quantifies hygroscopicity, which is critical due to hydrazines’ moisture sensitivity .
Advanced Research Questions
Q. What mechanistic insights do computational studies provide for reactions involving (3,3,4,4,4-Pentafluorobutyl)hydrazine?
Density functional theory (DFT) reveals that fluorinated alkyl chains lower activation barriers in cycloreversion steps by stabilizing transition states through electron-withdrawing effects. For example, [2.2.2]-bicyclic hydrazine catalysts reduce barriers by 8–12 kcal/mol compared to [2.2.1] systems in carbonyl–olefin metathesis, enabling selective bond reorganization .
Q. How can contradictory reports on biological activity be resolved for fluorinated hydrazines?
Systematic structure-activity relationship (SAR) studies with controlled variables (e.g., fluorine spatial arrangement, chain length) and orthogonal assays (e.g., apoptosis markers, ROS detection) differentiate specific mechanisms from nonspecific cytotoxicity. Dose-response profiling across cell lines (e.g., IC₅₀ comparisons in MCF-7 vs. HEK293) clarifies bioactivity trends .
Q. What strategies mitigate handling risks during large-scale synthesis?
Microreactor systems enhance safety by minimizing hydrazine accumulation, while real-time FTIR monitors intermediate formation. Quench protocols using acetic acid or NaHCO₃ neutralize unreacted hydrazine, and PPE (gloves, respirators) must comply with OSHA guidelines due to potential neurotoxicity .
Data Contradiction Analysis
Q. Why do fluorinated hydrazines exhibit variable reactivity in cross-coupling reactions?
Discrepancies arise from competing pathways: the pentafluorobutyl group’s steric bulk may hinder nucleophilic attack, while its electron-withdrawing nature accelerates electrophilic substitution. Kinetic studies (e.g., Eyring plots) under varying temperatures (25–80°C) and solvents (THF vs. DMSO) can isolate dominant mechanisms .
Q. How do conflicting thermal stability profiles in DSC/TGA data occur?
Moisture contamination during DSC sample preparation artificially lowers decomposition onset temperatures. Replicate experiments under strict anhydrous conditions (glovebox) and paired with dynamic vapor sorption (DVS) analysis improve reproducibility .
Methodological Recommendations
- Synthesis Optimization: Use Design of Experiments (DoE) to map parameter interactions (e.g., solvent polarity vs. temperature) .
- Mechanistic Studies: Combine stopped-flow NMR with DFT to capture transient intermediates .
- Biological Screening: Employ 3D tumor spheroids to better mimic in vivo hydrazine diffusion kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
